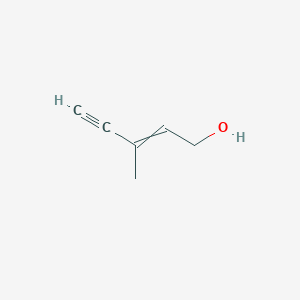

(Z)-3-Methylpent-2-en-4-yn-1-ol

Description

Significance as a Versatile Intermediate in Organic Synthesis

The true value of (Z)-3-methylpent-2-en-4-yn-1-ol lies in its role as a versatile intermediate in the intricate art of organic synthesis. bloomtechz.com Its trifunctional nature allows it to participate in a wide array of chemical reactions, making it an essential precursor for the construction of more complex molecular architectures. bloomtechz.commyskinrecipes.com This compound serves as a critical starting material in the synthesis of various important organic molecules, including pharmaceuticals and natural products. myskinrecipes.com

A notable application is its use as a reagent in the synthesis of prolycopene, a tangerine-colored isomer of lycopene (B16060) found in certain tomato varieties. chemicalbook.com Furthermore, it is instrumental in the synthesis of Leucosceptroids A and B, compounds recognized for their potent antifungal properties. chemicalbook.com Its utility also extends to the industrial-scale production of essential vitamins, such as Vitamin A, where it serves as a key building block. bloomtechz.com

The reactivity of its distinct functional groups enables chemists to selectively perform transformations such as esterification, oxidation, reduction, and cyclization reactions. bloomtechz.com This controlled reactivity is paramount in multi-step syntheses where precision is key to achieving the desired final product.

Overview of Key Structural Features and Their Influence on Reactivity

The chemical reactivity of this compound is a direct consequence of its unique structural features:

The (Z)-Configured Double Bond: The cis-arrangement of the substituents across the C2-C3 double bond introduces a specific spatial orientation to the molecule. bloomtechz.com This stereochemistry can direct the approach of reagents, leading to stereoselective reactions. The electron-rich nature of the double bond makes it susceptible to electrophilic addition and oxidation reactions. bloomtechz.com

The Terminal Alkyne: The carbon-carbon triple bond at the C4-C5 position is a region of high electron density, rendering it highly reactive. bloomtechz.com It readily participates in addition reactions, and the terminal hydrogen is weakly acidic, allowing for deprotonation and subsequent reactions with electrophiles. This functionality is particularly valuable in modern synthetic methodologies like "click chemistry" for the efficient formation of new carbon-heteroatom bonds. myskinrecipes.com

The Primary Alcohol: The hydroxyl (-OH) group at the C1 position is a versatile functional group. bloomtechz.com It can act as a nucleophile, participate in esterification and etherification reactions, and be oxidized to an aldehyde or carboxylic acid. bloomtechz.com The presence of the hydroxyl group also allows for the formation of hydrogen bonds, which can influence the compound's physical properties and its interactions in solution. nih.gov

The interplay of these three functional groups within a relatively small carbon skeleton creates a molecule with a rich and varied chemical personality, enabling a wide range of synthetic transformations.

Historical Context of Research on the Compound and Related Structures

Research into enyne systems, the class of compounds to which this compound belongs, has a long and rich history in organic chemistry. The synthesis of enynes has been a subject of continuous development, with numerous methods established to create these valuable building blocks. organic-chemistry.org Early methods often involved elimination reactions, while more modern approaches utilize powerful catalytic systems, such as those based on palladium, to achieve high efficiency and stereoselectivity. organic-chemistry.org

The synthesis of 3-methyl-2-penten-4-yn-1-ol, including its (Z)-isomer, can be achieved through the sulfuric acid-catalyzed allyl rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895). chemicalbook.com This precursor is synthesized from the reaction of methyl vinyl ketone with acetylene (B1199291) in the presence of metal calcium. chemicalbook.com It is important to note that both the (Z) and (E) isomers are heat-sensitive and prone to polymerization due to the presence of both double and triple bonds. chemicalbook.com

More recent research in the field of enyne chemistry has focused on the development of enantioselective reactions, often employing chiral catalysts. nih.gov Gold-catalyzed cycloisomerization reactions of enynes have emerged as a powerful tool for the construction of complex cyclic structures. nih.govresearchgate.net Studies have shown that the presence of a propargylic alcohol moiety, as seen in this compound, can play a crucial role in achieving high levels of enantioselectivity in these transformations through hydrogen bonding interactions with the chiral ligand. nih.gov The study of reactions involving enyne alcohols and other reactive species like benzynes has also provided deeper mechanistic insights into their chemical behavior. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHASYJQIRSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059315 | |

| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-29-3 | |

| Record name | 3-Methyl-2-penten-4-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-2-en-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z 3 Methylpent 2 En 4 Yn 1 Ol

Strategies for Stereoselective Synthesis

The primary challenge in synthesizing (Z)-3-methylpent-2-en-4-yn-1-ol lies in achieving high stereoselectivity for the (Z)-isomer. This has been addressed through two main pathways: controlled partial hydrogenation and allylic rearrangement reactions.

Partial Hydrogenation Approaches

Partial hydrogenation of an alkyne is a classic method for the synthesis of a cis-alkene. This approach relies on a catalyst that can selectively reduce a triple bond to a double bond without further reduction to a single bond.

The Lindlar catalyst is a heterogeneous catalyst specifically designed for the stereospecific hydrogenation of alkynes to cis-alkenes. wikipedia.org It consists of palladium metal deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a catalytic inhibitor. wikipedia.org Common poisons include lead compounds, such as lead acetate (B1210297), and sulfur compounds. wikipedia.org

The poisoning deactivates the most active sites on the palladium surface, which prevents the subsequent reduction of the newly formed alkene to an alkane. wikipedia.org The hydrogenation occurs with syn-addition of two hydrogen atoms across the alkyne bond on the catalyst surface, resulting in the exclusive formation of the (Z)- or cis-isomer. wikipedia.org For the synthesis of this compound, the precursor would be 3-methylpent-2,4-diyn-1-ol. The Lindlar catalyst would selectively reduce the internal triple bond to a (Z)-double bond.

The efficiency and selectivity of Lindlar catalyst systems are highly dependent on the reaction conditions. To enhance selectivity and prevent over-reduction, additives like quinoline (B57606) are often used to further moderate the catalyst's activity. wikipedia.org

The choice of solvent is crucial for ensuring proper solubility of the substrate and for modulating catalyst activity. The reaction is typically carried out under a hydrogen atmosphere. Careful control of temperature and pressure is necessary to optimize the reaction rate and prevent side reactions or catalyst deactivation.

Allylic Rearrangement Reactions

A prominent industrial method for producing 3-methylpent-2-en-4-yn-1-ol involves the allylic rearrangement of the tertiary alcohol, 3-methylpent-1-en-4-yn-3-ol. chemicalbook.com This reaction typically yields a mixture of (Z) and (E) isomers, with the (Z)-isomer being the major product under controlled conditions. chemicalbook.com

The starting material, 3-methylpent-1-en-4-yn-3-ol, is a tertiary acetylenic alcohol. sigmaaldrich.commolport.com When subjected to acidic conditions, it undergoes a rearrangement to form the more stable, conjugated primary alcohol, 3-methylpent-2-en-4-yn-1-ol. chemicalbook.com This process is a type of Meyer-Schuster rearrangement. The reaction produces an isomeric mixture, but conditions can be tailored to favor the desired (Z)-isomer. chemicalbook.com

Sulfuric Acid: A common catalyst for this rearrangement is dilute sulfuric acid. chemicalbook.com In a typical industrial process, the reaction is carried out by treating 3-methylpent-1-en-4-yn-3-ol with dilute sulfuric acid (e.g., 21.5%) at a controlled temperature, such as 55°C, for several hours. chemicalbook.com This method reliably produces a mixture where the (Z)-isomer is predominant.

Table 1: Typical Product Composition from Sulfuric Acid-Catalyzed Rearrangement

| Component | Percentage (%) |

| This compound | 78–85 |

| (E)-3-Methylpent-2-en-4-yn-1-ol | 10–15 |

| Light Fractions | 3–5 |

| Other Impurities | 2–4 |

Data sourced from ChemicalBook. chemicalbook.com

Acidic Ionic Liquids: More recently, acidic ionic liquids have emerged as greener and more efficient catalysts for this allylic rearrangement. chemicalbook.comsid.ir These ionic liquids, which have acidic functional groups covalently attached, can act as both the solvent and the catalyst. researchinschools.orgsemanticscholar.org They offer advantages such as high catalytic activity, simple product separation, and the potential for catalyst recycling. sid.irnih.gov While they can be reused, their performance may decrease after several cycles due to contamination, but can often be restored by washing. chemicalbook.com

Table 2: Comparison of Catalysts for Allylic Rearrangement

| Catalyst | Type | Key Advantages | Key Disadvantages |

| Sulfuric Acid | Homogeneous Mineral Acid | Low cost, well-established process. chemicalbook.com | Generates acidic waste, difficult to separate from product. chemicalbook.com |

| Acidic Ionic Liquids | Homogeneous/Heterogeneous | Reusable, environmentally benign, easy separation. chemicalbook.comsid.ir | Higher initial cost, potential for deactivation over multiple cycles. chemicalbook.com |

Ethynylation and Condensation Pathways

The construction of the carbon backbone of this compound can be achieved through strategic ethynylation and condensation reactions, which build the molecule from smaller, readily available starting materials.

Methyl Vinyl Ketone Ethynylation

Methyl vinyl ketone (MVK) is a crucial precursor in various industrial syntheses, including for intermediates of Vitamin A. wikipedia.org Its synthesis is often the first step in pathways leading to more complex molecules. Industrially, MVK can be prepared through the condensation of acetone (B3395972) and formaldehyde (B43269), which is followed by a dehydration step. wikipedia.org Another common laboratory and industrial preparation involves the Mannich reaction, where acetone reacts with formaldehyde and a secondary amine, like diethylamine, to form a Mannich adduct. wikipedia.org This adduct is then heated to eliminate the amine hydrochloride, yielding MVK. wikipedia.org

Once MVK is obtained, a key subsequent step is ethynylation. This involves the addition of an acetylene (B1199291) unit to the ketone. This transformation can be accomplished using organometallic reagents, such as ethynyl (B1212043) Grignard reagents (e.g., ethynylmagnesium bromide) or lithium acetylide. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of MVK, leading to the formation of a tertiary propargylic alcohol. Subsequent stereoselective reduction of the triple bond is then required to yield the target (Z)-alkene.

Formaldehyde and Acetone Condensation Routes

An alternative synthetic strategy involves the direct condensation of formaldehyde and acetone under specific reaction conditions to generate key intermediates. acs.org This route bypasses the isolation of MVK and proceeds through a series of steps to build the C6 framework of the target molecule.

Condensation: Formaldehyde and acetone react, often under pressure and in the presence of an acid catalyst, to form a β-hydroxy ketone. acs.orgnist.gov

Dehydration: The resulting aldol (B89426) product is then dehydrated to yield an α,β-unsaturated ketone. acs.org

Ethynylation & Isomerization: Further steps involving the introduction of the ethynyl group and isomerization lead to the final this compound structure.

Catalytic Approaches in Synthesis

Catalysis offers powerful and selective methods for synthesizing complex organic molecules like this compound. Modern catalytic systems enable high efficiency and stereocontrol, which are critical for producing the desired (Z)-isomer.

Palladium-Catalyzed Methods (e.g., Lindlar Catalyst, Pd/C)

Palladium-based catalysts are central to the synthesis of (Z)-alkenes from alkynes. The Lindlar catalyst, in particular, is a well-established heterogeneous catalyst for the partial hydrogenation of alkynes. It consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with a substance such as lead acetate or quinoline. rsc.orgresearchgate.net

This poisoning deactivates the most active sites on the palladium surface, preventing the over-reduction of the resulting alkene to an alkane. researchgate.net The hydrogenation of an alkyne using a Lindlar catalyst is highly stereospecific, occurring via syn-addition of hydrogen atoms to the alkyne triple bond. rsc.orgresearchgate.net This process exclusively yields the cis (or Z)-alkene. rsc.orgnih.gov For the synthesis of this compound, a suitable precursor containing a triple bond would be hydrogenated in the presence of a Lindlar catalyst to stereoselectively form the required (Z)-double bond.

Table 1: Comparison of Palladium-Based Catalysts

| Catalyst | Support | Poison/Modifier | Key Application in Synthesis | Outcome |

|---|---|---|---|---|

| Lindlar Catalyst | Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄) | Lead Acetate, Quinoline | Partial hydrogenation of alkynes | Stereospecific formation of (Z)-alkenes rsc.orgresearchgate.net |

| Pd/C | Activated Carbon | None (typically) | Full hydrogenation of alkynes/alkenes | Reduction to corresponding alkanes |

Ruthenium-Catalyzed Methodologies

Ruthenium-based catalysts are known for mediating a variety of organic transformations, including rearrangements of propargyl alcohols. wikipedia.org The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org While traditionally requiring strong acids, the reaction can be performed under milder conditions using transition metal catalysts, including those based on ruthenium. wikipedia.org

In the context of synthesizing this compound, a ruthenium catalyst could facilitate the rearrangement of a suitable tertiary propargylic alcohol precursor. This would generate an α,β-unsaturated ketone, which could then be selectively reduced to the target primary alcohol. The competing Rupe rearrangement, which can occur with tertiary alcohols to form different unsaturated ketones, is also a consideration in these pathways. researchgate.netwikipedia.org

Gold(I) Complex Catalysis

In recent decades, homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon triple bonds towards nucleophilic attack. acs.orgnih.gov Gold(I) complexes are particularly effective catalysts for the Meyer-Schuster rearrangement, allowing the reaction to proceed under very mild conditions. rsc.orgresearchgate.net

The gold(I)-catalyzed mechanism involves the coordination of the gold catalyst to the alkyne, which renders it highly electrophilic. An intramolecular 1,3-shift of the hydroxyl group occurs, leading to an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net This protocol provides straightforward access to enynones from propargyl alcohol feedstocks. acs.orgacs.org For the synthesis of this compound, a precursor propargylic alcohol could be efficiently rearranged using a gold(I) catalyst to form the corresponding α,β-unsaturated aldehyde, which is then reduced to the final product.

Table 2: Overview of Catalytic Rearrangement Methods

| Catalyst Type | Typical Reaction | Substrate | Product | Relevance to Target Synthesis |

|---|---|---|---|---|

| Ruthenium-based | Meyer-Schuster Rearrangement | Propargyl Alcohol | α,β-Unsaturated Carbonyl | Formation of a key precursor wikipedia.org |

| Gold(I) Complex | Meyer-Schuster Rearrangement | Propargyl Alcohol | α,β-Unsaturated Carbonyl (Enynone) | Mild and efficient formation of a key precursor acs.orgacs.org |

Separation and Purification Techniques in Synthetic Procedures

The synthesis of 3-methylpent-2-en-4-yn-1-ol typically results in a mixture of (Z) and (E) isomers. chemicalbook.com The separation of these stereoisomers is a critical step, as their physical and chemical properties can differ significantly, impacting their reactivity in subsequent synthetic steps. chromatographytoday.comyoutube.com

Fractional Distillation for Isomer Separation

Fractional distillation is a primary technique employed to separate the (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol. This method leverages the difference in the boiling points of the isomers. chemicalbook.com The (Z)-isomer, also referred to as the cis isomer, generally has a lower boiling point than the (E)-isomer (trans-isomer). For instance, the boiling point of the (Z)-isomer is reported as 65°C at a pressure of 1.253 kPa. chemicalbook.com

The industrial production process often involves a continuous steam distillation setup. A crude solution of the C6 alcohols is first fed into a solvent removal tower to eliminate the solvent. The resulting bottom product, enriched with the isomeric mixture, is then introduced into a product distillation tower for fractional distillation to separate the (Z) and (E) isomers. chemicalbook.com

| Property | This compound | (E)-3-Methylpent-2-en-4-yn-1-ol |

| Boiling Point | 65°C @ 1.253 kPa chemicalbook.com | Higher than the (Z)-isomer |

| Refractive Index | 1.4820 (20°C) chemicalbook.com | Not specified |

This table summarizes the key physical property difference utilized in fractional distillation for isomer separation.

It is important to note that both isomers are sensitive to heat and can polymerize at elevated temperatures, which necessitates careful control of the distillation conditions. chemicalbook.com

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is another powerful technique for the separation and purification of this compound. orgsyn.org This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. masterorganicchemistry.com For the separation of isomers like (Z) and (E)-3-methylpent-2-en-4-yn-1-ol, which have different polarities, column chromatography can be highly effective. chromatographytoday.com

In a typical procedure, a silica (B1680970) gel column is used as the stationary phase, and a solvent system, often a mixture of hexanes and ethyl acetate, serves as the mobile phase or eluent. orgsyn.org The separation is optimized by selecting an appropriate eluent system that provides a significant difference in the retention factors (Rf) of the isomers on a thin-layer chromatography (TLC) plate. masterorganicchemistry.com For instance, a ratio of 70:1 silica gel to the crude mixture was found to be optimal for a separation where the difference in Rf values was 0.09. orgsyn.org

High-performance liquid chromatography (HPLC) offers a more advanced and efficient approach to chromatographic separation. phenomenex.com Chiral HPLC, in particular, is a specialized technique used for separating enantiomers, which are mirror-image isomers. chiraltech.comnih.govsigmaaldrich.comsigmaaldrich.com While (Z) and (E) isomers are diastereomers, the principles of using a chiral stationary phase (CSP) can be adapted for their separation due to the different spatial arrangements of the atoms. youtube.com The choice of the mobile phase in HPLC is crucial and can be tailored to optimize the separation and the solubility of the compound. sigmaaldrich.com

| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Column Chromatography | Silica Gel orgsyn.org | Hexanes/Ethyl Acetate Mixtures orgsyn.org | Differential adsorption based on polarity. masterorganicchemistry.com |

| High-Performance Liquid Chromatography (HPLC) | Various, including Chiral Stationary Phases (CSPs) phenomenex.comsigmaaldrich.com | Acetonitrile, Water, Formic/Phosphoric Acid sielc.com | Differential partitioning between stationary and mobile phases. rotachrom.com |

This table outlines common chromatographic methods for the purification of this compound.

Advanced Purification Strategies

Beyond standard distillation and chromatography, advanced strategies can be employed to achieve higher purity of this compound.

One such strategy is recrystallization . This technique is highly effective for purifying solid organic compounds. umass.edu Although this compound is an oily liquid at room temperature, it can potentially be converted to a solid derivative which can then be purified by recrystallization. chemicalbook.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. missouri.edu The choice of solvent is critical; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. umass.edu

Preparative HPLC is another advanced method that can be used for the purification of this compound on a larger scale than analytical HPLC. chiraltech.comsigmaaldrich.com This technique allows for the isolation of significant quantities of the pure isomer. The scalability of HPLC methods is a key advantage for producing pure compounds for further research or industrial applications. sigmaaldrich.com

Centrifugal Partition Chromatography (CPC) is a modern liquid-liquid chromatography technique that avoids the use of a solid stationary phase. rotachrom.com In CPC, separation occurs between two immiscible liquid phases, which can be advantageous for preventing irreversible adsorption and degradation of sensitive compounds. rotachrom.com This method has shown promise for the separation of various isomers and could be a viable, scalable purification strategy for this compound. rotachrom.com

| Purification Strategy | Description | Key Advantages |

| Recrystallization of a Derivative | Conversion of the liquid alcohol to a solid derivative followed by purification by crystallization. umass.edu | High purity of the final product; removal of soluble and insoluble impurities. umass.edu |

| Preparative HPLC | A larger-scale version of HPLC designed for isolating quantities of a compound. chiraltech.com | High resolution and efficiency; scalable for producing larger amounts of pure isomer. sigmaaldrich.com |

| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography technique that uses centrifugal force to retain the stationary liquid phase. rotachrom.com | No solid support, reducing the risk of sample degradation; high sample loading capacity. rotachrom.com |

This table summarizes advanced purification strategies for obtaining high-purity this compound.

Chemical Reactivity and Mechanistic Transformations of Z 3 Methylpent 2 En 4 Yn 1 Ol

Reactivity of Unsaturated Bonds

The presence of both a double and a triple bond in a conjugated system gives (Z)-3-Methylpent-2-en-4-yn-1-ol a unique reactivity profile, allowing for selective transformations at either site.

Carbon-Carbon Double Bond Transformations

The carbon-carbon double bond in this compound is electron-rich and susceptible to attack by electrophiles. Its position adjacent to a methyl group and in conjugation with a triple bond influences its reactivity in various transformations.

While specific examples of cycloaddition reactions involving this compound are not extensively documented in readily available literature, its structure as a conjugated enyne suggests it can participate as a component in such reactions. In a potential Diels-Alder reaction, the double bond could act as a dienophile, reacting with a diene. The electrophilicity of the double bond, and thus its reactivity as a dienophile, would be influenced by the electronic effects of the methyl and hydroxymethyl groups. Generally, electron-withdrawing groups on the dienophile accelerate the Diels-Alder reaction. The hydroxyl group is weakly activating, while the methyl group is electron-donating, which might decrease the reactivity of the double bond towards a typical electron-rich diene.

In [4+2] cycloadditions, the diene reacts with a dienophile to form a six-membered ring. For this compound to act as the dienophile, it would react with a suitable diene, such as 1,3-butadiene. The general scheme for such a reaction is depicted below.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 1,3-Butadiene | 4-(1-Propynyl)-4-methyl-5-(hydroxymethyl)cyclohexene | Diels-Alder Reaction |

This table represents a hypothetical Diels-Alder reaction to illustrate the potential reactivity of the double bond and is based on general principles of cycloaddition reactions.

The carbon-carbon double bond readily undergoes electrophilic addition reactions. A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). In the absence of radical initiators, the reaction is expected to follow Markovnikov's rule. masterorganicchemistry.com

The mechanism involves the initial protonation of the double bond to form the more stable carbocation. In the case of this compound, protonation can occur at either C2 or C3. Protonation at C2 would lead to a tertiary carbocation at C3, which is stabilized by the adjacent methyl group. Protonation at C3 would result in a secondary carbocation at C2. The tertiary carbocation is more stable, and therefore, the bromide ion will preferentially attack this position.

| Reactant | Reagent | Major Product | Regioselectivity |

|---|---|---|---|

| This compound | HBr | 3-Bromo-3-methylpent-4-yn-1-ol | Markovnikov |

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. libretexts.org In this case, the bromine radical adds first to the double bond to generate the more stable carbon radical. Addition of the bromine radical to C2 gives a tertiary radical at C3, while addition to C3 gives a secondary radical at C2. The tertiary radical is more stable, so the hydrogen atom is subsequently abstracted by this intermediate.

| Reactant | Reagent | Major Product | Regioselectivity |

|---|---|---|---|

| This compound | HBr, Peroxides | 2-Bromo-3-methylpent-4-yn-1-ol | Anti-Markovnikov |

Carbon-Carbon Triple Bond Transformations

The terminal alkyne functionality of this compound is another site of significant reactivity. It can undergo various addition reactions and can be deprotonated to form a potent nucleophile.

A key reaction of terminal alkynes is the hydroboration-oxidation, which achieves an anti-Markovnikov addition of water across the triple bond. masterorganicchemistry.com The reaction proceeds via the syn-addition of a borane (B79455) reagent (e.g., BH3) across the triple bond, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. This sequence of reactions converts the alkyne to an enol, which then tautomerizes to the more stable aldehyde.

| Reactant | Reagents | Intermediate | Final Product |

|---|---|---|---|

| This compound | 1. BH3, THF; 2. H2O2, NaOH | (Z,Z)-3-Methyl-5-hydroxypent-2-en-4-yn-1-al (enol) | (Z)-3-Methyl-5-oxopent-2-en-1-ol (aldehyde) |

Hydroxyl Group Functionalization

The primary allylic hydroxyl group in this compound can be functionalized through various reactions, most notably nucleophilic substitution.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) is a poor leaving group. Therefore, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate, before substitution. rsc.org

For instance, the alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. The tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.

The table below illustrates a two-step sequence for the conversion of the hydroxyl group to a different functional group, using the synthesis of an azide (B81097) as an example.

| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride, Pyridine | (Z)-3-Methylpent-2-en-4-yn-1-yl tosylate | Tosylation |

| 2 | (Z)-3-Methylpent-2-en-4-yn-1-yl tosylate | Sodium azide (NaN3) | 5-Azido-(Z)-3-methylpent-2-en-4-yne | Nucleophilic Substitution (SN2) |

This versatile two-step process allows for the introduction of a wide array of functionalities at the C1 position, further highlighting the synthetic utility of this compound.

Esterification Processes

The primary alcohol functional group in this compound readily undergoes esterification when reacted with carboxylic acids. This reaction, typically catalyzed by an acid, results in the formation of the corresponding ester. bloomtechz.com The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the oxygen of the alcohol. Subsequent dehydration yields the ester and water. The use of an acid catalyst is crucial for activating the carboxylic acid and facilitating the reaction. bloomtechz.com

Esters are known for their characteristic fragrances and are widely used in the perfume, food, and solvent industries. youtube.com The esterification of this compound leads to the creation of compounds with potential applications in these areas. bloomtechz.com

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | Acid (e.g., Sulfuric Acid) | (Z)-3-Methylpent-2-en-4-yn-1-yl acetate (B1210297) |

Ether Formation

Ether formation from this compound can be achieved through various synthetic methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. For instance, reacting this compound with sodium hydride followed by the addition of an alkyl halide like methyl iodide would yield the corresponding methyl ether.

Another approach involves the acid-catalyzed dehydration of two molecules of the alcohol, although this method is generally less specific and can lead to a mixture of products, including ethers and alkenes, particularly under forcing conditions.

Table 2: Williamson Ether Synthesis

| Reactant 1 | Reagent 1 | Reactant 2 | Product |

| This compound | Strong Base (e.g., NaH) | Alkyl Halide (e.g., CH₃I) | (Z)-1-methoxy-3-methylpent-2-en-4-yne |

Specific Reaction Pathways

Oxidation Reactions

The presence of both a primary alcohol and a carbon-carbon double bond makes this compound susceptible to various oxidation reactions. bloomtechz.com The specific outcome of the oxidation depends on the reagents and reaction conditions employed.

The carbon-carbon double bond in this compound can be oxidized to form a vicinal diol, a compound with two hydroxyl groups on adjacent carbons. libretexts.org This transformation is typically achieved using reagents like osmium tetroxide (OsO₄) or a cold, alkaline solution of potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com

Both OsO₄ and KMnO₄ react with the alkene in a concerted, syn-addition mechanism, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.orgmasterorganicchemistry.com This results in the formation of a cyclic intermediate, an osmate ester in the case of OsO₄, which is then hydrolyzed to yield the cis-diol. masterorganicchemistry.com While both reagents are effective, OsO₄ is often preferred for its higher selectivity and milder reaction conditions, which minimize the risk of over-oxidation and cleavage of the resulting diol. masterorganicchemistry.com

Table 3: Diol Formation from this compound

| Reagent | Stereochemistry of Addition | Product |

| Osmium Tetroxide (OsO₄), followed by a reducing agent (e.g., NaHSO₃) | Syn | (2R,3S)-3-ethynyl-2-methylpentane-1,2,3-triol (and its enantiomer) |

| Cold, alkaline Potassium Permanganate (KMnO₄) | Syn | (2R,3S)-3-ethynyl-2-methylpentane-1,2,3-triol (and its enantiomer) |

The primary alcohol group of this compound can be oxidized to a carboxylic acid. bloomtechz.com This oxidation typically proceeds in two stages: the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uk Strong oxidizing agents, such as potassium dichromate(VI) in acidic solution, are commonly used for this transformation. chemguide.co.uk To ensure the complete oxidation to the carboxylic acid, the reaction is usually carried out under reflux conditions with an excess of the oxidizing agent. chemguide.co.uk

The resulting carboxylic acid, (Z)-3-methyl-5-oxopent-2-en-4-ynoic acid, retains the enyne functionality of the starting material while introducing a new reactive site.

Table 4: Oxidation of the Alcohol to a Carboxylic Acid

| Oxidizing Agent | Intermediate | Final Product |

| Acidified Potassium Dichromate(VI) (K₂Cr₂O₇/H₂SO₄) | (Z)-3-Methyl-5-oxopent-2-en-4-ynal | (Z)-3-Methyl-5-oxopent-2-en-4-ynoic acid |

Reduction Reactions

The double and triple bonds in this compound can be reduced through various hydrogenation methods. The choice of catalyst and reaction conditions determines the extent and selectivity of the reduction.

Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon, Pd/C) with hydrogen gas (H₂) can fully saturate both the double and triple bonds, yielding 3-methylpentan-1-ol.

For a more selective reduction, Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) can be used to reduce the alkyne to a cis-alkene without affecting the existing double bond. This would result in (2Z,4Z)-3-methylpenta-2,4-dien-1-ol.

Alternatively, dissolving metal reduction, such as with sodium in liquid ammonia (B1221849) (Na/NH₃), can selectively reduce the alkyne to a trans-alkene, yielding (2Z,4E)-3-methylpenta-2,4-dien-1-ol.

Table 5: Reduction Pathways of this compound

| Reagent/Catalyst | Functional Group Reduced | Product |

| H₂ / Pd/C | Alkyne and Alkene | 3-Methylpentan-1-ol |

| H₂ / Lindlar's Catalyst | Alkyne | (2Z,4Z)-3-Methylpenta-2,4-dien-1-ol |

| Na / NH₃ (l) | Alkyne | (2Z,4E)-3-Methylpenta-2,4-dien-1-ol |

Hydrogenation of Alkyne and Alkene Moieties

The hydrogenation of this compound involves the addition of hydrogen across the double and triple bonds. This process can be controlled to achieve either partial or complete saturation of the molecule.

Complete Hydrogenation: Using a strong catalyst such as platinum, palladium on carbon (Pd/C), or Raney nickel, both the alkyne and alkene functionalities can be fully hydrogenated to yield the corresponding saturated alkane, 3-methylpentan-1-ol. libretexts.orgyoutube.com This type of reaction typically proceeds until all pi bonds have been reduced. youtube.com The addition of hydrogens occurs in a syn-addition manner, where both hydrogen atoms add to the same face of the double or triple bond. youtube.comkhanacademy.org

Partial Hydrogenation: Selective hydrogenation to an alkene is a more nuanced process. The choice of catalyst is critical to prevent over-reduction to the alkane. libretexts.org

Selective Reduction Strategies

Selective reduction of the alkyne group in the presence of the alkene is a key transformation. Different catalytic systems can yield either the cis or trans alkene.

To yield a cis-alkene: Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate and quinoline (B57606), is commonly used. libretexts.org The quinoline component deactivates the catalyst just enough to prevent the hydrogenation of the resulting alkene, thus yielding the cis-alkene selectively. libretexts.org

To yield a trans-alkene: The use of sodium metal in liquid ammonia is a standard method for the anti-addition of hydrogen, leading to the formation of the trans-alkene. libretexts.org

The ability to selectively reduce the alkyne to either the (Z)- or (E)-alkene highlights the versatility of this substrate in stereocontrolled synthesis.

Intramolecular Cyclization Reactions

This compound is a precursor for the synthesis of heterocyclic compounds through intramolecular cyclization.

Formation of 2,3-Dimethylfuran

Under specific conditions, the cis isomer of 3-methyl-2-penten-4-yn-1-ol can undergo cyclization to form 2,3-dimethylfuran. chemicalbook.com This reaction is noted to be highly exothermic. chemicalbook.com

Catalytic Cyclization Mechanisms (e.g., Ruthenium, Gold Catalysts)

Various transition metal catalysts can facilitate the cyclization of enynols like this compound. Gold and ruthenium catalysts are particularly effective.

Gold Catalysts: Gold-catalyzed cyclization of (Z)-enynols provides an efficient route to stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under very mild reaction conditions. nih.gov The mechanism is believed to involve the activation of the alkyne by the gold catalyst, followed by nucleophilic attack by the hydroxyl group. nih.gov

Ruthenium Catalysts: While specific data on ruthenium-catalyzed cyclization of this particular compound is not detailed in the provided results, ruthenium complexes are known to be effective catalysts for various cyclization reactions in organic synthesis.

Isomerization Studies

The isomerization between the (Z) and (E) forms of 3-methylpent-2-en-4-yn-1-ol is a key aspect of its chemistry.

Z/E Isomerization Equilibria

The sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) produces a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol isomers. chemicalbook.com The cis isomer is an oily liquid with a boiling point of 65°C at 1.253 kPa, while the trans isomer has a boiling point of 73°C at the same pressure. chemicalbook.com The equilibrium between these isomers can be influenced by factors such as the catalyst and reaction conditions.

Photochemical Isomerization Processes

The geometric configuration of this compound can be altered through photochemical means, a process with significant industrial applications, particularly in the synthesis of valuable compounds like Vitamin A and various carotenoids. google.comchemicalbook.com The isomerization from the (Z)-isomer to the (E)-isomer, and the reverse reaction, can be achieved by exposing the compound to light, providing an alternative to halogen-based catalytic methods. google.com

The fundamental mechanism of this photochemical E/Z isomerization involves the excitation of the molecule's π-electrons by light energy. oit.eduyoutube.com Upon absorption of a photon of appropriate wavelength, an electron in the π-bonding orbital of the carbon-carbon double bond is promoted to a higher energy π*-antibonding orbital. This transition temporarily breaks the π-bond, leaving a carbon-carbon sigma bond around which rotation can occur. oit.edu

The molecule in this excited state, often a triplet state, can then relax back to the ground state. During this relaxation, the single bond can rotate, leading to the formation of either the (E) or (Z) isomer. The final ratio of isomers is dependent on the relative energies of the excited states and the efficiency of intersystem crossing. hawaii.edu The use of a triplet sensitizer (B1316253) can facilitate this process by transferring energy to the alkene, promoting it to the triplet state where isomerization can occur. youtube.com This method is particularly useful for synthesizing sterically hindered isomers that may be difficult to obtain through other synthetic routes. youtube.com

The process can be summarized in the following steps:

Excitation: The (Z)-isomer absorbs a photon, promoting an electron to an excited state.

Intersystem Crossing: The molecule may undergo intersystem crossing to a triplet state.

Bond Rotation: With the π-bond effectively broken, rotation occurs around the C-C sigma bond.

Relaxation: The molecule relaxes back to the ground state, forming either the (E) or (Z) isomer.

This reversible process allows for the conversion of a mixture of isomers to a desired ratio, which can then be separated, for instance, by fractional distillation. google.com

Catalytic Isomerization Mechanisms (e.g., Bromine Radicals)

The isomerization of this compound to its (E)-isomer can also be achieved through catalysis, notably using bromine radicals. google.com This method is a well-established industrial process for producing the (E)-isomer, which serves as a key building block for the synthesis of commercially important molecules like astaxanthin (B1665798) and zeaxanthin. google.com

The mechanism for this catalytic isomerization proceeds via a radical chain reaction involving the addition and subsequent elimination of a bromine radical (Br•) to the double bond of the enyne. nih.govmasterorganicchemistry.comyoutube.com

The key steps in the catalytic cycle are:

Initiation: A source of bromine radicals is required to start the chain reaction. This can be achieved through the homolytic cleavage of a precursor like N-bromosuccinimide (NBS) or by other radical initiators. masterorganicchemistry.com

Propagation:

Addition: A bromine radical adds to the carbon-carbon double bond of the (Z)-isomer. This addition occurs in a way that forms the most stable carbon radical intermediate. masterorganicchemistry.comyoutube.com In the case of this compound, the radical would likely form on the carbon atom bearing the methyl group due to hyperconjugation stabilization.

Bond Rotation: The resulting bromoalkyl radical intermediate now has a single carbon-carbon bond where the double bond was, allowing for free rotation.

Elimination: The bromine radical is eliminated from the intermediate. Due to the rotation around the single bond, this elimination can lead to the formation of the more thermodynamically stable (E)-isomer. The regenerated bromine radical can then participate in another cycle. nih.gov

Termination: The chain reaction is terminated by the combination of two radical species.

The selectivity of radical bromination is generally high, favoring the formation of the more stable radical intermediate. stackexchange.comchemistrysteps.commasterorganicchemistry.comucalgary.ca The Hammond postulate suggests that for endothermic steps, such as the initial radical formation, the transition state will more closely resemble the products (the radicals), thus the stability of the radical intermediate plays a crucial role in determining the reaction pathway. stackexchange.com

Conjugation Effects and Reactivity Enhancement

The chemical reactivity of this compound is significantly influenced by the conjugation between the carbon-carbon double bond and the carbon-carbon triple bond. This enyne system creates a continuous network of overlapping p-orbitals, which has profound effects on the molecule's stability and reactivity. wikipedia.org

| Reactivity | Enhanced reactivity towards certain reagents. | The conjugated system can influence the regioselectivity and rate of reactions by stabilizing intermediates and transition states. wikipedia.org |

The conjugated system in this compound enhances its reactivity in several ways. For instance, in metal-catalyzed reactions, the conjugated enyne can act as a bidentate ligand, coordinating to the metal center through both the double and triple bonds. This coordination can activate the molecule for subsequent transformations, such as cycloisomerization reactions. wikipedia.orgrsc.org Computational studies on similar enyne systems have shown that the presence of conjugation can significantly lower the activation barriers for such reactions. nih.govnih.gov

Furthermore, the conjugated system dictates the regioselectivity of addition reactions. In radical additions, for example, the formation of an allylic radical that is also stabilized by the adjacent alkyne is favored. This delocalization of the radical across the conjugated system enhances its stability and directs the regiochemical outcome of the reaction.

The importance of this compound as a synthetic intermediate is a direct consequence of the reactivity imparted by its conjugated enyne structure. bloomtechz.com This allows for its use in the construction of complex polyene chains, which are characteristic of many biologically and commercially important molecules. chemicalbook.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-Methylpent-2-en-4-yn-1-ol |

| Vitamin A |

| Astaxanthin |

| Zeaxanthin |

| Prolycopene |

| Leucosceptroids |

Spectroscopic and Advanced Structural Characterization of Z 3 Methylpent 2 En 4 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and (Z)-3-Methylpent-2-en-4-yn-1-ol is no exception. Both one-dimensional and two-dimensional NMR techniques are employed to determine its constitution and spatial arrangement.

1D NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their chemical environments within the molecule. The spectrum confirms the presence of all expected proton signals, and their chemical shifts are indicative of their specific locations. For instance, protons bound to sp-hybridized carbons of an alkyne typically resonate between δ 1.7 and 3.1 ppm. libretexts.org The integration of these signals corresponds to the number of protons of each type, further validating the molecular structure. While specific chemical shift values for this compound require experimental determination, a general ¹H NMR spectrum is expected to conform to the compound's structure. myskinrecipes.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~4.2 | d | 2H |

| H-2 (=CH) | ~5.8 | t | 1H |

| H-5 (≡CH) | ~3.0 | s | 1H |

| -CH₃ | ~1.9 | s | 3H |

| -OH | Variable | s | 1H |

Note: This is a predicted table. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., NOESY) for Stereochemical Assignment

To definitively establish the (Z)-stereochemistry of the double bond, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. A NOESY experiment detects spatial proximity between protons. For the (Z)-isomer, a cross-peak is expected between the methyl protons (on C-3) and the methylene (B1212753) protons of the hydroxymethyl group (on C-1). chegg.com This correlation indicates that these two groups are on the same side of the double bond, which is characteristic of the Z-configuration. The absence of a significant NOE between the methyl group and the vinylic proton (on C-2) further supports this assignment.

Analysis of Coupling Constants for Z-Configuration Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Alkyne Moiety)

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. myskinrecipes.com A strong, narrow band in the region of 3260-3330 cm⁻¹ is indicative of the C-H stretch of a terminal alkyne. libretexts.org Additionally, a weaker absorption is expected in the 2100-2260 cm⁻¹ range, corresponding to the C≡C triple bond stretch. myskinrecipes.comlibretexts.org The presence of the hydroxyl (-OH) group will be evidenced by a broad absorption band in the region of 3200-3600 cm⁻¹. The C=C double bond stretch would appear in the 1650-1680 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| C-H Stretch (Alkyne) | 3260-3330 | Narrow, Strong |

| C≡C Stretch | 2100-2260 | Weak to Medium |

| C=C Stretch | 1650-1680 | Medium |

| C-O Stretch | 1050-1150 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. The molecular weight of this compound is 96.13 g/mol . myskinrecipes.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 96. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula of C₆H₈O. uni.lu The fragmentation pattern would likely show losses of key functional groups, such as the hydroxyl group (-17 amu) or the entire hydroxymethyl group (-31 amu), providing further structural clues.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound, the molecular formula is C₆H₈O. bloomtechz.com The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is calculated to be 96.057515 Da. chemspider.com

HRMS analysis provides an experimental m/z value that can be compared to the calculated value. A close match, typically within a few parts per million (ppm), validates the proposed molecular formula. Predicted HRMS data for various adducts of this compound further aids in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound (C₆H₈O)

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 97.064796 |

| [M+Na]⁺ | 119.04674 |

| [M-H]⁻ | 95.050244 |

| [M+K]⁺ | 135.02068 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and confirming its identity.

In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. mdpi.com The retention time, the time it takes for the compound to exit the column, is a characteristic property that can be used for identification. For instance, in synthetic procedures, the purity of this compound has been determined to be as high as 98.5% using gas phase internal standard methods, a quantitative GC technique. chemicalbook.com

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a peak at M-18.

Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom.

Cleavage related to the double and triple bonds: Fragmentation patterns influenced by the stability of the resulting vinylic and propargylic carbocations.

This combination of retention time and mass spectrum provides a high degree of confidence in both the purity and identity of the compound. scholarena.combham.ac.uk

Complementary Spectroscopic Methods for Confirming Structure and Stereochemistry

While mass spectrometry techniques confirm the molecular formula and purity, other spectroscopic methods are essential for elucidating the detailed connectivity and stereochemistry of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption peaks corresponding to the vibrations of its specific chemical bonds, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C≡C stretch of the alkyne. bloomtechz.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure and stereochemistry of organic molecules. For this compound, ¹H NMR provides information about the different types of protons and their connectivity. To definitively establish the (Z) stereochemistry of the double bond, advanced 2D NMR techniques are employed. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used. chegg.com A NOESY spectrum reveals spatial proximities between protons. For the (Z)-isomer, a cross-peak would be observed between the vinylic proton and the protons of the adjacent methylene (-CH₂OH) group, confirming that they are on the same side of the double bond. This technique was instrumental in determining the stereochemistry of a stereoisomer of 3-methylpent-2-en-4-yn-1-ol. chegg.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Stereochemical Aspects and Chirality Research of Z 3 Methylpent 2 En 4 Yn 1 Ol

Elucidation of (Z)-Configuration

The designation (Z) in (Z)-3-Methylpent-2-en-4-yn-1-ol specifies the geometry of the substituents around the carbon-carbon double bond. The "Z" notation, derived from the German word zusammen meaning "together," indicates that the higher-priority groups on each carbon of the double bond are located on the same side. askfilo.com In this molecule, the double bond exists between the second and third carbon atoms. bloomtechz.com

To determine the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied. For the C-2 carbon, the -CH₂OH group has a higher priority than the hydrogen atom. For the C-3 carbon, the -C≡CH group has a higher priority than the methyl group (-CH₃). Since the higher-priority groups (-CH₂OH and -C≡CH) are on the same side of the double bond, the configuration is assigned as (Z). This specific stereoconfiguration is a key feature that influences the molecule's chemical reactions and stability. bloomtechz.comgoogle.com The fixed arrangement of atoms due to the restricted rotation around the C=C double bond results in distinct E/Z isomers with different properties. studymind.co.ukdocbrown.info Spectroscopic methods, such as UV-visible and infrared spectroscopy, provide characteristic data that help in the identification and confirmation of the compound's structure, including its (Z)-configuration. bloomtechz.com

Analysis of Stereoisomers (E-isomer, Z-isomer)

This compound has a stereoisomer known as the (E)-isomer, or trans-isomer. chemicalbook.com The "E" designation comes from the German word entgegen, meaning "opposite," indicating that the high-priority groups are on opposite sides of the double bond. askfilo.com These two isomers, this compound and (E)-3-methylpent-2-en-4-yn-1-ol, are geometric isomers that arise due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk

The synthesis of these isomers often results in a mixture. For example, the sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) produces a mixture of both (Z) and (E) isomers. chemicalbook.com In one documented process, the resulting alcohol mixture contained 85.1% of the (Z) or cis-isomer. chemicalbook.com The two isomers have distinct physical properties, which are summarized in the table below.

| Property | (Z)-isomer (cis) | (E)-isomer (trans) |

| Appearance | Oily liquid | Oily liquid |

| Boiling Point | 65°C (at 1.253 kPa) | 73°C (at 1.253 kPa) |

| Refractive Index | 1.4820 (at 20°C) | 1.4934 (at 20°C) |

| (Data sourced from ChemicalBook) chemicalbook.com |

Both the (E) and (Z) isomers are heat-sensitive and can polymerize upon heating. chemicalbook.com Their differing spatial arrangements also lead to different outcomes in stereospecific reactions, such as asymmetric dihydroxylations. nih.gov

Chiral Centers and Enantiomeric Forms

This compound possesses a chiral center, which is an atom that is attached to four different types of atoms or groups. bloomtechz.com In this molecule, the carbon atom at the first position (C-1), which is bonded to the hydroxyl (-OH) group, is a chiral center. Its four different substituents are the hydrogen atom, the hydroxyl group, the ethynyl (B1212043) group (-C≡CH), and the (Z)-3-methylpent-2-enyl group.

The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers. bloomtechz.com Enantiomers are non-superimposable mirror images of each other. libretexts.org These two enantiomeric forms will have identical physical properties except for their interaction with plane-polarized light (optical rotation) and their interactions with other chiral molecules. bloomtechz.comlibretexts.org The formula 2ⁿ, where n is the number of chiral centers, indicates the maximum possible number of stereoisomers. For this compound, with one chiral center, there are 2¹=2 possible stereoisomers (one pair of enantiomers). libretexts.org

Stereoselective Synthesis and Derivatization Studies

Stereoselective synthesis aims to produce a specific stereoisomer of a product in a higher yield than other stereoisomers. Several methods have been developed for the stereoselective synthesis of this compound. One common method is the acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol. chemicalbook.comchemicalbook.com

In a specific synthetic procedure, 3-methyl-1-penten-4-yn-3-ol is dissolved in a solvent like isopropyl ether, and dilute sulfuric acid is added to adjust the pH to 2.0-3.0. The reaction is stirred at a controlled temperature (34-36°C) for a period, leading to the formation of the desired product. chemicalbook.com This process has been shown to yield this compound with high purity (98.5%) and a good yield (79.8%). chemicalbook.com Another study using this rearrangement reported that the cis-isomer ((Z)-isomer) constituted 85.1% of the isomeric mixture, demonstrating the selectivity of the reaction. chemicalbook.com

The distinct stereochemistry of both the (E) and (Z) isomers of 3-methylpent-2-en-4-yn-1-ol and its derivatives makes them valuable substrates in derivatization studies. For instance, asymmetric dihydroxylation reactions on 1-substituted (E)- and (Z)-3-methylpent-2-en-4-ynes have been studied extensively. These reactions, often utilizing ligands like (DHQ)₂, lead to the formation of specific diol stereoisomers, such as (2R,3S) and (2R,3R) products, highlighting the influence of the initial double bond geometry on the stereochemical outcome of subsequent reactions. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Natural Product Synthesis

The specific arrangement of functional groups in (Z)-3-Methylpent-2-en-4-yn-1-ol makes it an ideal starting material or intermediate for the construction of intricate natural product scaffolds.

Synthesis of Carotenoids (e.g., Prolycopene, Astaxanthin (B1665798), Zeaxanthin)

This compound is a key precursor in the industrial synthesis of various carotenoids, which are natural pigments with important biological activities. google.com Carotenoids like lycopene (B16060), β-carotene, and astaxanthin are known for their antioxidant properties. nih.govnih.gov

Prolycopene: This compound is utilized as a reagent in the organic synthesis of prolycopene, a tangerine-colored isomer of lycopene found in specific tomato varieties. chemicalbook.com

Astaxanthin and Zeaxanthin: The synthesis of commercially important carotenoids such as astaxanthin and zeaxanthin often involves building a C40 carbon skeleton through the coupling of smaller fragments. google.com In one synthetic approach to fucoxanthin, a related carotenoid, a protected form of (E)-3-methylpent-2-en-4-yn-1-ol is used in a key coupling reaction to build the C15 backbone of a critical intermediate phosphonium salt. This highlights the utility of this structural motif in constructing the larger polyene chains characteristic of carotenoids.

Precursor to Vitamin A and its Derivatives (e.g., Isler Synthesis)

One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of Vitamin A. bloomtechz.com The Isler synthesis, developed by Hoffmann-La Roche, provides a scalable route to Vitamin A and its derivatives. durham.ac.uk

In this synthesis, this compound is first converted into its corresponding Grignard reagent. durham.ac.uk This C6 building block is then coupled with a C14 aldehyde intermediate (β-C14 aldehyde) to form a C20 carbon skeleton. mdpi.comresearchgate.net Subsequent chemical transformations, including partial reduction of the alkyne and dehydration, lead to the formation of Vitamin A acetate (B1210297), which can then be hydrolyzed to Vitamin A (retinol). acs.org This method proved to be a simpler and more efficient route suitable for industrial scale-up compared to earlier syntheses. durham.ac.uk

Table 1: Key Steps in Vitamin A Synthesis (Isler Method)

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | This compound | Ethyl magnesium bromide | Formation of Grignard reagent | C6-Grignard species |

| 2 | C6-Grignard species | β-C14 aldehyde | Grignard reaction (C-C bond formation) | C20 Diol intermediate |

| 3 | C20 Diol intermediate | Lindlar catalyst / H2 | Partial reduction of triple bond | Vitamin A alcohol intermediate |

Synthesis of Antifungal Compounds (e.g., Leucosceptroids A and B)

This compound serves as a starting material in the total synthesis of Leucosceptroids A and B. chemicalbook.com These sesterterpenoids, isolated from the plant Leucosceptrum canum, exhibit potent antifungal and antifeedant properties. sogang.ac.krnih.gov Their complex structures and significant biological activities make them attractive targets for organic synthesis, with potential applications in developing new pesticides. sogang.ac.krorganic-chemistry.org The synthesis of these natural products involves multiple steps where the carbon framework of this compound is elaborated to construct the final intricate molecular architecture. sogang.ac.kr

Building Block for Complex Organic Molecules

Beyond specific natural products, this compound is a versatile building block for constructing complex organic molecules. lookchem.com Its utility stems from the presence of multiple, orthogonally reactive functional groups:

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions.

The Z-configured double bond allows for stereospecific transformations.

The terminal alkyne is highly reactive and can participate in a wide range of coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) and additions, enabling carbon chain extension.

This combination of features allows chemists to employ it in diverse synthetic strategies to access a wide range of molecular structures. lookchem.com

Role in Pharmaceutical Synthesis (as an intermediate for active pharmaceutical ingredients)

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). lookchem.com Intermediates are chemical compounds that are precursors in the multi-step synthesis of an API. zmsilane.com The structural features of this molecule can be incorporated into the final drug scaffold or modified to introduce specific functionalities that are crucial for the drug's therapeutic effect. lookchem.com For instance, it can be used to construct parts of anti-tumor drug molecules, where its structure is modified to generate compounds with the ability to inhibit the growth of tumor cells. bloomtechz.com

Application in Agrochemical Development

In the field of agrochemistry, this compound is explored as a lead compound for the development of new pesticides. bloomtechz.com By evaluating its chemical structure and biological activity, researchers can identify potential candidates with insecticidal, bactericidal, or herbicidal properties. bloomtechz.com The synthesis of antifungal natural products like the Leucosceptroids, which show promise as novel pesticides, further underscores the potential of this compound as a foundational element in agrochemical research. sogang.ac.krorganic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C6H8O |

| Prolycopene | C40H56 |

| Astaxanthin | C40H52O4 |

| Zeaxanthin | C40H56O2 |

| Vitamin A (Retinol) | C20H30O |

| Vitamin A acetate | C22H32O2 |

| Leucosceptroid A | C26H34O7 |

| Leucosceptroid B | C26H36O6 |

| β-carotene | C40H56 |

| Lycopene | C40H56 |

| Fucoxanthin | C42H58O6 |

Monomer in Polymer Synthesis

This compound possesses both a double and a triple bond within its structure, making it susceptible to polymerization, particularly under thermal conditions chemicalbook.com. The presence of these unsaturated functionalities allows for the formation of highly cross-linked and potentially conjugated polymer networks. Such polymers are of interest in materials science for their potential thermal stability and electronic properties bloomtechz.combloomtechz.com.

The polymerization of enyne-containing monomers can proceed through various mechanisms, including thermal polymerization and transition metal-catalyzed reactions. While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, the general reactivity of enynes suggests that it can undergo such transformations. For instance, thermal polymerization of diethynylarenes, which also contain triple bonds, leads to the formation of branched and insoluble polymers bloomtechz.com. This suggests that polymers derived from this compound could exhibit similar network structures.

The hydroxyl group of this compound adds another dimension to its role as a monomer. This functional group can be used for post-polymerization modifications or to influence the polymerization process itself. For example, it could participate in condensation polymerization reactions or be used to initiate ring-opening polymerization of other monomers.

Interactive Data Table: Potential Polymerization Characteristics of this compound

| Feature | Potential Characteristic | Rationale |

| Polymerization Tendency | High, especially with heat | Presence of reactive double and triple bonds chemicalbook.com. |

| Potential Polymer Structure | Cross-linked, branched network | Multiple polymerizable sites on the monomer. |

| Initiation Methods | Thermal, metal catalysis | Common methods for enyne polymerization. |

| Post-Polymerization Modification | Possible via the hydroxyl group | Allows for further functionalization of the polymer. |

Reagent in Chemical Biology Studies

This compound serves as a valuable precursor in the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the total synthesis of natural products with notable biological activities. For instance, it is a key building block in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties chemicalbook.com. Furthermore, it is employed in the synthesis of prolycopene, a tetra-Z-isomer of lycopene found in tangerine tomatoes chemicalbook.com.

While its role as a precursor to bioactive molecules is established, its direct application as a reagent in chemical biology studies, for example as a fluorescent probe or for bioimaging, is less documented. However, its structure contains functionalities that could be exploited for such purposes. The conjugated enyne system is a feature found in some fluorescent molecules. Through chemical modification, it is conceivable that this compound could be converted into a fluorescent dye or a tag for biomolecules nih.govresearchgate.net. The development of fluorescent small molecules for bioimaging is an active area of research, and versatile building blocks are highly sought after nih.gov.

The potential to derivatize the hydroxyl group allows for the attachment of this molecule to other biomolecules or surfaces, which is a key requirement for many chemical biology tools bloomtechz.com. For example, it could be incorporated into larger structures designed to interact with specific biological targets, with the enyne moiety serving as a reporter element or a reactive handle for further chemical transformations.

Derivatization for Tailored Properties

The chemical reactivity of this compound at its multiple functional groups allows for a wide range of derivatization reactions. These modifications can be used to systematically tune the molecule's physical and chemical properties for specific applications in materials science.

Esterification and Etherification: The primary alcohol group can be readily converted into esters and ethers. Esterification with various carboxylic acids can introduce a wide array of functional groups, altering properties such as solubility, polarity, and thermal stability bloomtechz.com. Similarly, etherification can be used to modify the molecule's hydrophilicity and reactivity. These derivatives could find use as specialty plasticizers, coatings, or as building blocks for more complex materials.

Oxidation and Reduction: The alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, providing new reactive handles for further synthesis. Conversely, the double and triple bonds can be selectively reduced (hydrogenated) to yield saturated or partially saturated alcohols. These transformations alter the electronic and steric properties of the molecule, which can be leveraged in the design of new materials.

Reactions of the Enyne System: The conjugated double and triple bond system is also a site for derivatization. For example, it can participate in cycloaddition reactions or be used in metal-catalyzed cross-coupling reactions to build larger, more complex conjugated systems. Such derivatives are of interest for their potential applications in organic electronics and nonlinear optics.

Interactive Data Table: Derivatization Potential of this compound

| Reaction Type | Functional Group Targeted | Potential Outcome | Application Area |

| Esterification | Hydroxyl | Modified solubility, thermal properties | Specialty polymers, coatings |

| Etherification | Hydroxyl | Altered hydrophilicity, reactivity | Functional materials |

| Oxidation | Hydroxyl | Aldehyde or carboxylic acid formation | Synthetic intermediates |

| Reduction | Alkene/Alkyne | Saturated or partially saturated alcohols | Fine chemical synthesis |

| Cycloaddition | Enyne system | Formation of cyclic structures | Novel organic materials |

| Cross-coupling | Enyne system | Extended conjugated systems | Organic electronics |

Environmental and Geochemical Research Applications

Model Compound for Environmental Pollutant Detection and Analysis

There is no available scientific literature detailing the use of (Z)-3-Methylpent-2-en-4-yn-1-ol as a model compound for the detection and analysis of environmental pollutants.

Investigation of Pollutant Sources

No research was found that utilizes this compound to investigate the sources of environmental pollutants. The unique structure of the compound, containing both a double and a triple bond, could theoretically make it a candidate for studying specific reaction pathways. However, no studies have been published that employ it for this purpose.

Studies on Pollutant Distribution and Transformation

Similarly, there are no documented studies that use this compound to examine the distribution and transformation of pollutants in the environment. Research in this area typically involves compounds that are either known pollutants themselves or are structural analogs that can mimic the environmental fate of a class of contaminants. This compound does not appear to have been adopted for such studies.

Standard Substance or Marker in Geochemical Analysis